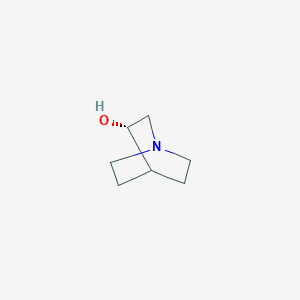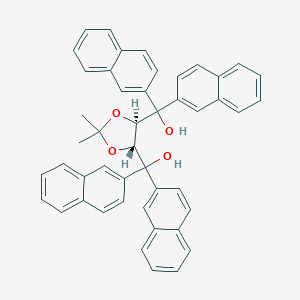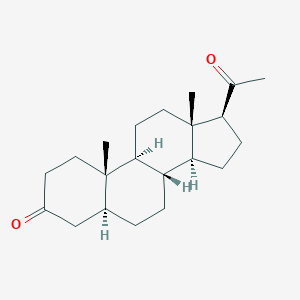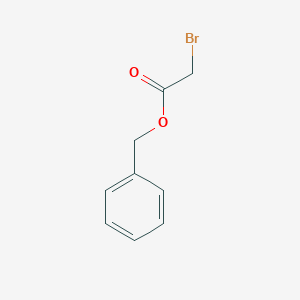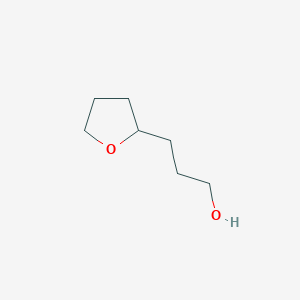
2-Furanpropanol, tetrahydro-
説明
Synthesis Analysis
The synthesis of "2-Furanpropanol, tetrahydro-" and related compounds involves various methodologies that have been developed to achieve high regio- and stereoselectivity. A noteworthy approach is the one-pot reaction that affords the desired furofuranones with high selectivity, as demonstrated in the synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one derivatives, which are synthons for natural products with biological interest (Montaña et al., 2016). This method exemplifies the advancements in synthesizing furan derivatives through regio- and stereoselective reactions.
Molecular Structure Analysis
The molecular structure of "2-Furanpropanol, tetrahydro-" is characterized by the presence of the tetrahydrofuran ring, which impacts its chemical reactivity and physical properties. The synthesis and structural elucidation of various furan and tetrahydrofuran derivatives, including the X-ray structures of specific compounds, highlight the diversity and complexity of these molecules (Wang et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "2-Furanpropanol, tetrahydro-" derivatives encompasses a wide range of reactions, including conjugated hydrogenolysis, which leads to the formation of furan and tetrahydrofuran homologs (Bel'skii, 1962). This process underscores the versatility of furan derivatives in organic synthesis, enabling the production of various homologs with different substituents.
Physical Properties Analysis
The physical properties of "2-Furanpropanol, tetrahydro-" derivatives, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis and industrial processes. For example, 2-Methyltetrahydrofuran (2-MeTHF) is highlighted for its remarkable stability and low miscibility with water, making it a preferred solvent for organometallic reactions and lignocellulosic material processing (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of "2-Furanpropanol, tetrahydro-" derivatives are central to their functionality in various chemical reactions and applications. The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks illustrates the potential of these compounds in creating materials with desirable properties (Jiang et al., 2014). This approach emphasizes the role of furan derivatives in sustainable chemistry and materials science.
科学的研究の応用
Catalytic Hydrogenation Processes
- Research has investigated the hydrogenation of α-methyl-2-furanpropanol, showing its conversion to various products including tetrahydro-2-methyl-5-propylfuran through hydrogenolysis of the furan ring (Bel'skii, Shuikin, & Shostakovskii, 1963).
Synthesis of Tetrahydrofuran Homologs
- α-alkyl-2-furanpropanols have been converted into furan and tetrahydrofuran homologs, demonstrating the potential of 2-furanpropanol, tetrahydro- in the synthesis of these compounds (Bel'skii, 1962).
Biomass-Derived Solvent Applications
- 2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, is a promising alternative solvent in organic chemistry, including syntheses involving organometallics and organocatalysis (Pace et al., 2012).
Synthesis of γ-Keto Alcohols and Dihydrofurans
- A method for preparing γ-keto alcohols and 2,3-dihydrofurans from 2-furanpropanols has been developed, offering a new pathway for synthesizing these compounds (Bel'skii, Shuikin, & KarakhanovRobert, 1964).
Hydrogenation of Furfural to Biofuels
- The hydrogenation of furfural, a process in which tetrahydrofuran derivatives like 2-furanpropanol, tetrahydro- can be involved, is a key reaction for upgrading furanic components to biofuels (Wang et al., 2019).
One-Pot Conversion to 2-Methyltetrahydrofuran
- A one-pot process for converting furfural into 2-methyltetrahydrofuran using non-precious metal catalysts has been developed, indicating the potential of 2-furanpropanol, tetrahydro- in efficient biomass conversion (Liu et al., 2020).
Biosynthesis Studies in Strawberries
- Research on strawberry callus cultures has suggested that compounds like 2-hydroxypropanal, which are related to 2-furanpropanol, tetrahydro-, are key precursors in the biosynthesis of certain furanones (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).
Synthetic Applications in Organic Chemistry
- The compound has been used in the protection of alcohols as tetrahydro-2-furanyl ethers, demonstrating its utility in synthetic organic chemistry (Kruse, Jonkers, Dert, & Gen, 2010).
将来の方向性
Furan derivatives, such as “2-Furanpropanol, tetrahydro-”, have been identified as promising platform chemicals derived directly from biomass . The hydrogenation of these compounds is a versatile reaction that can upgrade furanic components to biofuels . This suggests that “2-Furanpropanol, tetrahydro-” and similar compounds could play a significant role in the future of sustainable energy and chemical production .
特性
IUPAC Name |
3-(oxolan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHFICIWQBZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883349 | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanpropanol, tetrahydro- | |
CAS RN |
767-08-8 | |
| Record name | Tetrahydro-2-furanpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FURANPROPANOL, TETRAHYDRO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanpropanol, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofuran-2-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


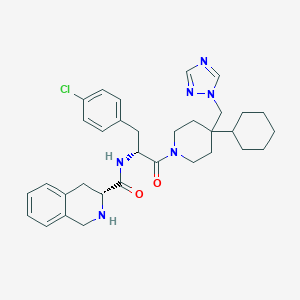
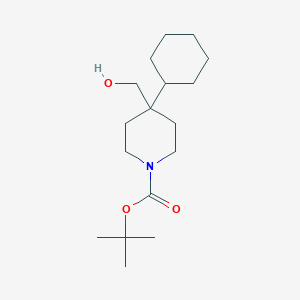
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
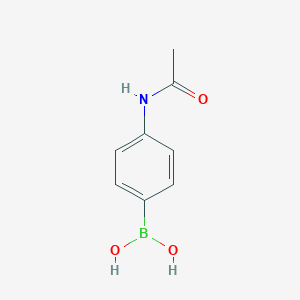
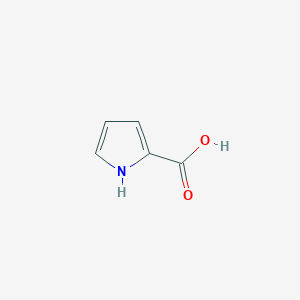
![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
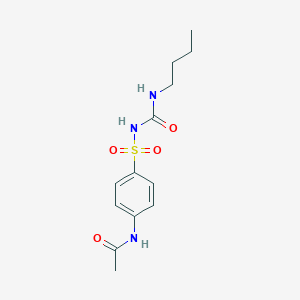
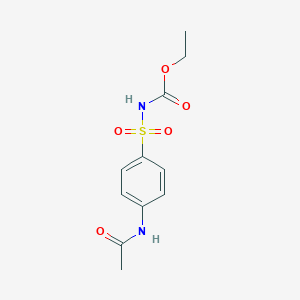
![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
